molecular formula C9H5NS B6619032 1-ethynyl-4-isothiocyanatobenzene CAS No. 111129-30-7

1-ethynyl-4-isothiocyanatobenzene

Cat. No.: B6619032
CAS No.: 111129-30-7
M. Wt: 159.21 g/mol
InChI Key: LPBMGMWVULVCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethynyl-4-isothiocyanatobenzene is an organic compound with the molecular formula C9H5NS. It is characterized by the presence of an ethynyl group and an isothiocyanate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethynyl-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-aminobenzene with thiophosgene or its derivatives. The reaction typically occurs under mild conditions and in the presence of a base such as triethylamine . Another method involves the use of carbon disulfide and a desulfurylation reagent to convert primary amines into isothiocyanates .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot processes that minimize the use of toxic reagents and maximize yield are preferred. For example, the use of cyanuric acid as a desulfurylation reagent in aqueous conditions has been shown to be effective for large-scale synthesis .

Mechanism of Action

The mechanism of action of 1-ethynyl-4-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function . This reactivity underlies its potential bioactivity and therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethynyl-4-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBMGMWVULVCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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